molecular formula C9H17BrO2 B153448 tert-Butyl 5-bromopentanoate CAS No. 88987-42-2

tert-Butyl 5-bromopentanoate

Cat. No. B153448
CAS RN: 88987-42-2
M. Wt: 237.13 g/mol
InChI Key: UYDIIUHJHUZDME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds can involve multiple steps and different starting materials. For instance, the synthesis of tert-butyl-substituted alumoxanes is achieved through the low-temperature hydrolysis of Al(tBu)3 in pentane, leading to the formation of trimeric and tetrameric alumoxanes . Another example is the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which is accomplished in two steps from potassium tricyanomethanide and features a selective Sandmeyer reaction . These methods highlight the versatility and efficiency of synthesizing tert-butyl substituted compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be complex and is often elucidated using techniques such as multinuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography . For example, the molecular packing of (3S,4S)-tert-Butyl 4-dibenzylamino-3-hydroxy-5-phenylpentanoate in the crystal structure is stabilized by weak intermolecular interactions and van der Waals forces .

Chemical Reactions Analysis

tert-Butyl substituted compounds can undergo various chemical reactions. The hetero-Cope rearrangement is used to synthesize potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical . Additionally, tert-butyl substituted [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines are synthesized through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can vary widely. For example, the parent carboxylic acid of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate is very persistent in water at pH 1, indicating stability under acidic conditions . The synthesis of tert-butyl substituted compounds can also lead to precursors for PET radiotracers, demonstrating their potential application in medical imaging .

Scientific Research Applications

Synthesis Applications

  • Synthetic Utility in Organic Chemistry

    tert-Butyl 5-bromopentanoate and its derivatives have been used in various synthetic chemistry applications. For instance, it has been involved in the thermolysis in ethers leading to the formation of γ-lactones, a useful synthetic tool in organic chemistry (Kharrat, Gardrat, & Maillard, 1984). Additionally, its use in the synthesis of novel compounds like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate demonstrates its role in creating water-soluble stable free radicals (Marx & Rassat, 2002).

  • Enabling Chemical Transformations

    The compound has facilitated key chemical transformations, such as in the synthesis of cryptophycin-24 (Arenastatin A), where tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a major component of the cryptophycins, was synthesized (Eggen et al., 2000).

Medicinal Chemistry and Drug Development

  • Role in Drug Precursor Synthesis

    In the field of medicinal chemistry, tert-Butyl 5-bromopentanoate has been used to synthesize precursors for imaging agents, such as in the study where it served as a precursor for PET radiotracer [18F]FPGLN (Liu et al., 2017).

  • Pharmacokinetic Studies

    The tert-butyl group, a common motif in medicinal chemistry, has been evaluated in various studies for its effects on pharmacokinetic properties when incorporated into bioactive compounds. This research is crucial for understanding how modifications like tert-butyl substitution can impact drug discovery (Westphal et al., 2015).

Advanced Chemical Research

  • Development of Novel Chemical Methodologies

    Research has also been focused on developing new chemical methods using tert-butyl 5-bromopentanoate derivatives. For example, the use of methyl N-(tert-butylsulfinyl)-5-bromopentanimidate in the stereoselective preparation of cyclopentane/cyclohexane rings illustrates innovative approaches in organic synthesis (McDaniel et al., 2020).

  • Exploration of Reaction Mechanisms

    Studies have also explored fundamental reaction mechanisms, such as the hydrogen isotope exchange in alkyl halides, using tert-alkyl bromides as a model. This research enhances understanding of basic chemical processes (Bykova, Sekina, & Kursanov, 1961).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

tert-butyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDIIUHJHUZDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromopentanoate

CAS RN

88987-42-2
Record name tert-butyl 5-bromopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid anhydride (7.7 ml) was added dropwise to a solution of 5-bromovaleric acid (5 g) in tetrahydrofuran (25 ml) under nitrogen atmosphere at −40° C. and the solution was stirred at −40° C. for 30 minutes. To the mixture, was added tert-butanol (25 ml) at −40° C. and the stirring was continued for 3 hours while the temperature was gradually raised up to room temperature. Water and ethyl acetate were added to the mixture and the organic layer was separated, washed with a saturated sodium hydrogen carbonate aq. solution three times and then a saturated brine, dried over magnesium sulfate and concentrated in vacuo to give 5-bromovaleric acid tert-butyl ester (5.88 g). MS (m/z): 237/239 [M+H]+.
Quantity
7.7 mL
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reactant
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5 g
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reactant
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25 mL
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solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Farand, N Mai, J Chandrasekhar, ZE Newby… - Bioorganic & medicinal …, 2016 - Elsevier
Herein, we describe the synthesis of Pyk2 inhibitors via macrocyclization of FAK and dual Pyk2-FAK inhibitors. We identified macrocycle 25a as a highly potent Pyk2 inhibitor (IC 50 = …
Number of citations: 24 www.sciencedirect.com
JV Mercader, C Suarez-Pantaleon… - Journal of agricultural …, 2008 - ACS Publications
… tert-Butyl 5-bromopentanoate (2) (17) was obtained from 5-bromopentanoic acid in 90% yield and tert-butyl 11-bromoundecanoate (3) (18) was obtained from 11-bromoundecanoic …
Number of citations: 88 pubs.acs.org
JV Mercader, C Agulló, A Abad-Somovilla… - Organic & …, 2011 - pubs.rsc.org
The design and synthesis of functional chemical derivatives of small organic molecules is usually a key step for the intricate production of a variety of bioconjugates. In this respect, the …
Number of citations: 47 pubs.rsc.org
R López-Moreno, JV Mercader, C Agulló… - Food chemistry, 2014 - Elsevier
… was needed for the preparation of hapten TFc was synthesized from 1-(3-(trifluoromethyl)phenyl)ethanone through α-alkylation to the carbonyl group with tert-butyl 5-bromopentanoate …
Number of citations: 24 www.sciencedirect.com
JC Lee, H Park, LM Eubanks, B Ellis… - Journal of Medicinal …, 2022 - ACS Publications
… The TBS group of the 2-benzylbenzimidazole intermediate 4 was deprotected by TBAF, and the subsequent alkylation with tert-butyl 5-bromopentanoate of the resulting alcohol 5 …
Number of citations: 8 pubs.acs.org
J Pícha, V Vaněk, M Buděšínský, J Mládková… - European Journal of …, 2013 - Elsevier
… Compound 17 was prepared by the reaction of 16 (2 g; 5.5 mmol), sodium (0.38 g; 16.5 mmol) and tert-butyl 5-bromopentanoate 15 (1.3 g; 5.5 mmol) in 200 mL of liquid ammonia. Yield: …
Number of citations: 27 www.sciencedirect.com
FA Esteve-Turrillas, JV Mercader, C Agulló, J Marzo… - Analyst, 2014 - pubs.rsc.org
… Further alkylation of 12 with tert-butyl 5-bromopentanoate (13) followed by chromatography on a silica gel, which induced the hydrolysis of the ethylene glycol ester moiety, led to the …
Number of citations: 16 pubs.rsc.org
Z Wang, J Wang, Y Wang, S Xiang… - Journal of Medicinal …, 2022 - ACS Publications
… A direct nucleophilic coupling of 11 with tert-butyl 5-bromopentanoate (12) yielded 13. Sonogashira coupling of 13 with ethynyltrimethylsilane followed by tetrabutylammonium fluoride-…
Number of citations: 10 pubs.acs.org
I Kemker, C Schnepel, DC Schröder… - Journal of Medicinal …, 2019 - ACS Publications
… A solution of tert-butyl 5-bromopentanoate (1 equiv, 0.56 mmol) or tert-butyl 6-bromohexanoate (1 equiv, 1.54 mmol) in DMF (0.5 mL) was added under argon and stirred at 40 C for 24 h…
Number of citations: 28 pubs.acs.org
EN Chauvel, C Llorens-Cortes, P Coric… - Journal of medicinal …, 1994 - ACS Publications
Aminopeptidase A (APA) is a highly selective peptidase, which cleaves the N-terminal Glu or Asp residues of biologicallyactive peptides, and has therefore been proposed to be …
Number of citations: 135 pubs.acs.org

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